molecular formula C17H12N4O3 B5875305 4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one

4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one

Cat. No. B5875305
M. Wt: 320.30 g/mol
InChI Key: AQJVDGPGFRBYBI-UHFFFAOYSA-N
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Description

The compound “4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one” is a derivative of tetrazole . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They have not been found in nature, but they are resistant to biological degradation . This makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .

Scientific Research Applications

Medicinal Chemistry: Click Chemistry Approach

Tetrazoles are pivotal in medicinal chemistry, particularly in click chemistry approaches due to their reactivity and ability to form stable heterocyclic compounds . The compound could be utilized in the synthesis of new medicinal agents, leveraging its tetrazole moiety as a bioisostere for carboxylic acids. This approach can lead to the discovery of new drugs with improved pharmacokinetic properties.

Antileishmanial and Antimalarial Activities

Derivatives of tetrazole, such as the compound being analyzed, have shown potential in the treatment of tropical diseases like leishmaniasis and malaria . The compound’s structural framework could be modified to enhance its activity against the causative agents of these diseases, providing a pathway for the development of new antileishmanial and antimalarial drugs.

Pharmacological Applications

The tetrazole derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antihistaminic, antiviral, anti-inflammatory, antioxidant, antimalarial, anticonvulsant, antipyretic, antiallergic, antihypertensive, and antianxiety properties . The compound could be explored for these diverse pharmacological applications, potentially leading to the development of multifunctional therapeutic agents.

Angiotensin Receptor Blockade

In the realm of cardiovascular research, tetrazole derivatives have been found to inhibit the binding of AT1 receptors to angiotensin II . This compound could be investigated for its potential role in the development of new antihypertensive drugs that target the renin-angiotensin system.

Metabolism-Resistant Isosteric Replacement

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in drug design . The compound “4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one” could serve as a stable bioisostere in the design of analogues for existing drugs, potentially leading to medications with enhanced stability and efficacy.

Molecular Docking Studies

The tetrazole ring in the compound can interact with various biological targets, making it suitable for molecular docking studies . These studies can predict how the compound might interact with enzymes or receptors, providing insights into its potential therapeutic applications and guiding the design of more effective drugs.

Safety and Hazards

Tetrazoles can cause serious eye irritation and may cause respiratory irritation . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction .

Future Directions

Tetrazoles have attracted much attention in medicinal chemistry . They are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . Another important application of tetrazoles is the preparation of imidoyl azides . In the past decade, due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents , as well as when used as promoters in the synthesis of oligonucleotides .

properties

IUPAC Name

4-methyl-7-(1-phenyltetrazol-5-yl)oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c1-11-9-16(22)24-15-10-13(7-8-14(11)15)23-17-18-19-20-21(17)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJVDGPGFRBYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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